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molecular formula C16H13N3O B8473815 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile

4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile

Cat. No. B8473815
M. Wt: 263.29 g/mol
InChI Key: QSQPSRSFSVAKEH-UHFFFAOYSA-N
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Patent
US07723321B2

Procedure details

A mixture of N-{4-cyano-2-nitro-6-[(phenylmethyl)oxy]phenyl}acetamide (5.5 g, 17.7 mmol, STEP 2) and iron powder (2.96 g, 53.0 mmol) in acetic acid (90 mL) was refluxed with stirring for 2 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuum. The residue was poured into water, and the aqueous layer was extracted with ethyl acetate/methanol (20:1). The organic layers were combined, washed with brine, dried over magnesium sulfate, and concentrated in vacuum to afford the title compound as a brown solid (3.82 g, 82%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
2.96 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:6]([NH:17][C:18](=O)[CH3:19])=[C:5]([N+:21]([O-])=O)[CH:4]=1)#[N:2]>C(O)(=O)C.[Fe]>[CH3:19][C:18]1[NH:21][C:5]2[CH:4]=[C:3]([C:1]#[N:2])[CH:8]=[C:7]([O:9][CH2:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[C:6]=2[N:17]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)NC(C)=O)[N+](=O)[O-]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.96 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuum
ADDITION
Type
ADDITION
Details
The residue was poured into water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate/methanol (20:1)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NC2=C(N1)C=C(C=C2OCC2=CC=CC=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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